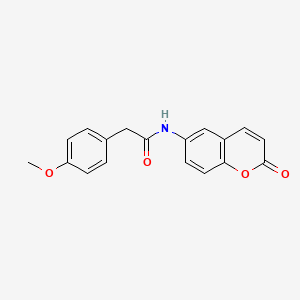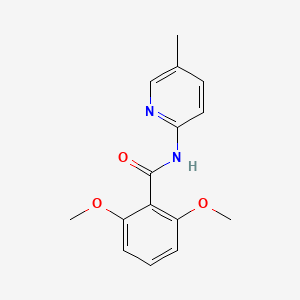
2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chromen-2-one (coumarin) moiety and a methoxyphenyl group, making it a compound of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 6-amino-2H-chromen-2-one.
Formation of Acyl Chloride: 4-methoxyphenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acyl chloride is then reacted with 6-amino-2H-chromen-2-one in the presence of a base such as triethylamine (TEA) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-hydroxy-2H-chromen-6-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- 2-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C18H15NO4/c1-22-15-6-2-12(3-7-15)10-17(20)19-14-5-8-16-13(11-14)4-9-18(21)23-16/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
WZYJYYXCQKYJHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B11158004.png)
![ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158013.png)
![4-(trifluoromethyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11158014.png)

![N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B11158024.png)
![N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11158025.png)
![methyl 5-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B11158030.png)
![6-ethyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158032.png)

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid](/img/structure/B11158040.png)
![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11158042.png)
![3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11158056.png)
![2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid](/img/structure/B11158064.png)
![(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11158083.png)
